![molecular formula C18H18FN3O3 B611915 N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 1223377-83-0](/img/structure/B611915.png)
N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z118332870 is a potent dual EGFR/BRD4 inhibitor.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine and its derivatives are actively researched in pharmaceutical chemistry for their potential as therapeutic agents. For instance, the development of practical and scalable synthetic routes for related compounds, like YM758 monophosphate, a novel If channel inhibitor, highlights the significance of these compounds in medicinal chemistry (Yoshida et al., 2014).
Anticancer and Antiviral Potential
- Research has identified certain quinazoline derivatives as potent inducers of apoptosis, making them promising candidates for anticancer therapies. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as an effective anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, some 4-anilinoquinazoline derivatives have shown potential as inhibitors of dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV), suggesting their use in antiviral therapies (Saul et al., 2021).
Fluorescence and Imaging Applications
- Quinazoline derivatives have applications in fluorescence and imaging. For example, some derivatives have been used as fluorescent imaging agents for tumor detection, offering a non-invasive diagnostic tool (Chen et al., 2012).
Biochemical and Organic Chemistry
- In organic chemistry, the synthesis and transformations of various quinazoline derivatives contribute to the development of new fluorophores and radioprotectors, highlighting their versatility in chemical applications (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Anticonvulsant Activities
- These compounds have also shown promising results in antimicrobial and anticonvulsant activities. Novel derivatives have been synthesized and evaluated for their potential as antimicrobial drugs and as treatments for conditions like epilepsy (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
properties
CAS RN |
1223377-83-0 |
|---|---|
Molecular Formula |
C18H18FN3O3 |
Molecular Weight |
343.3584 |
IUPAC Name |
N-[2-(2-Fluorophenoxy)ethyl]-6,7-dimethoxy-4-quinazolinamine |
InChI |
InChI=1S/C18H18FN3O3/c1-23-16-9-12-14(10-17(16)24-2)21-11-22-18(12)20-7-8-25-15-6-4-3-5-13(15)19/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22) |
InChI Key |
SQUSZMTZUQQFKO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC=NC(NCCOC3=CC=CC=C3F)=C2C=C1OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Z118332870; Z-118332870; Z 118332870. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



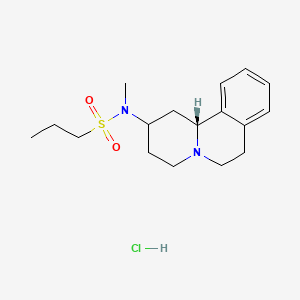
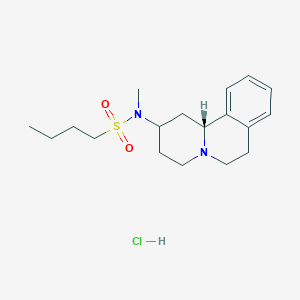

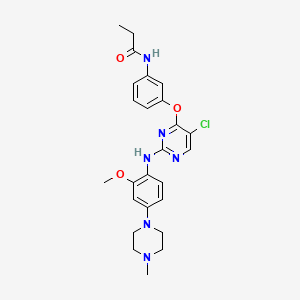


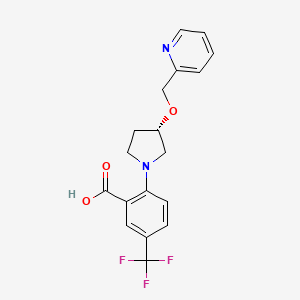
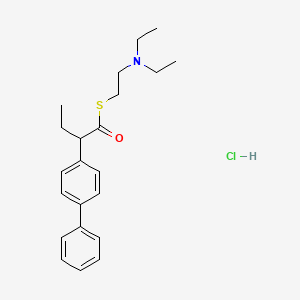
![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)
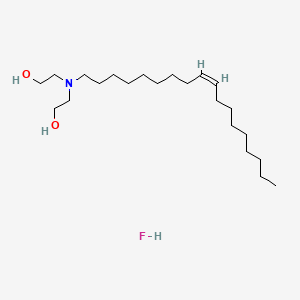
![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)
![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)